molecular formula C9H15NO4 B11932243 Tert-butyl 3-nitrocyclobutane-1-carboxylate

Tert-butyl 3-nitrocyclobutane-1-carboxylate

Cat. No.: B11932243
M. Wt: 201.22 g/mol
InChI Key: MIDNYGZRHKHAJZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-nitrocyclobutane-1-carboxylate is an organic compound that belongs to the class of nitrocyclobutane carboxylates. This compound is characterized by the presence of a tert-butyl ester group and a nitro group attached to a cyclobutane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-nitrocyclobutane-1-carboxylate typically involves the nitration of cyclobutane derivatives followed by esterification. One common method involves the nitration of cyclobutane-1-carboxylic acid using nitric acid and sulfuric acid to introduce the nitro group. The resulting 3-nitrocyclobutane-1-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the nitration and esterification processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-nitrocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: 3-aminocyclobutane-1-carboxylate.

    Substitution: Various substituted cyclobutane derivatives.

    Hydrolysis: 3-nitrocyclobutane-1-carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-nitrocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-nitrocyclobutane-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitro group and a tert-butyl ester group attached to a cyclobutane ring. This structure imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

tert-butyl 3-nitrocyclobutane-1-carboxylate

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(11)6-4-7(5-6)10(12)13/h6-7H,4-5H2,1-3H3

InChI Key

MIDNYGZRHKHAJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)[N+](=O)[O-]

Origin of Product

United States

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